Cas no 72875-84-4 (Pyrazine,2,5-dichloro-3,6-diethyl-)

Pyrazine,2,5-dichloro-3,6-diethyl- is a chlorinated and alkylated pyrazine derivative with the molecular formula C8H10Cl2N2. This compound features a pyrazine core substituted with two chlorine atoms at the 2,5-positions and two ethyl groups at the 3,6-positions, imparting unique electronic and steric properties. Its distinct structure makes it valuable as an intermediate in organic synthesis, particularly for constructing heterocyclic compounds with tailored functionalities. The presence of both chloro and ethyl groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions, enabling precise modifications for pharmaceutical or agrochemical applications. The compound's stability and defined substitution pattern ensure consistent performance in synthetic pathways.
Pyrazine,2,5-dichloro-3,6-diethyl- structure
72875-84-4 structure
Product Name:Pyrazine,2,5-dichloro-3,6-diethyl-
CAS No:72875-84-4
MF:C8H10Cl2N2
MW:205.084399700165
MDL:MFCD09029619
CID:551024
PubChem ID:12548145
Update Time:2025-07-02

Pyrazine,2,5-dichloro-3,6-diethyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrazine,2,5-dichloro-3,6-diethyl-
    • 2,5-Dichloro-3,6-diethylpyrazine
    • 2,5-DICHLORO-3,6-DIETHYL-PYRAZINE
    • 2,5-Dichlor-3,6-diethylpyrazin
    • 2,5-dichloro-3,6-diethylpyrazine 4-oxide
    • AC-17525
    • AG-G-87369
    • CTK5D6976
    • DTXSID60502136
    • AKOS015962697
    • SCHEMBL6345951
    • ZJCPOWPCEMWZHJ-UHFFFAOYSA-N
    • 72875-84-4
    • 2,5-Dichloro-3,6-diethylpyrazine, AldrichCPR
    • MDL: MFCD09029619
    • Inchi: 1S/C8H10Cl2N2/c1-3-5-7(9)12-6(4-2)8(10)11-5/h3-4H2,1-2H3
    • InChI Key: ZJCPOWPCEMWZHJ-UHFFFAOYSA-N
    • SMILES: ClC1C(CC)=NC(=C(CC)N=1)Cl

Computed Properties

  • Exact Mass: 204.0223
  • Monoisotopic Mass: 204.0221037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78

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Additional information on Pyrazine,2,5-dichloro-3,6-diethyl-

Pyrazine,2,5-dichloro-3,6-diethyl- (CAS No. 72875-84-4): A Comprehensive Overview

Pyrazine,2,5-dichloro-3,6-diethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 72875-84-4, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic aromatic compound has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of Pyrazine,2,5-dichloro-3,6-diethyl- consists of a pyrazine core substituted with two chlorine atoms at the 2 and 5 positions, and two ethyl groups at the 3 and 6 positions. This specific arrangement imparts distinct reactivity and functional characteristics, making it a valuable intermediate in synthetic chemistry. The presence of chlorine atoms enhances its utility in further derivatization, while the ethyl groups contribute to steric hindrance and electronic effects that influence its chemical behavior.

In recent years, Pyrazine,2,5-dichloro-3,6-diethyl- has been explored for its potential in pharmaceutical applications. Its structural motif is reminiscent of several bioactive molecules, suggesting that it could serve as a precursor or scaffold for drug development. Researchers have been particularly interested in its ability to interact with biological targets due to the electron-withdrawing nature of the chlorine atoms and the electron-donating effects of the ethyl groups.

One of the most promising areas of research involving Pyrazine,2,5-dichloro-3,6-diethyl- is its role in the synthesis of novel agrochemicals. The compound's structural features make it a suitable candidate for developing pesticides and herbicides with improved efficacy and environmental compatibility. Recent studies have demonstrated its potential in inhibiting certain enzymatic pathways that are crucial for plant growth regulation. This has opened up new avenues for creating more sustainable agricultural practices.

The compound's reactivity also makes it a valuable tool in material science. For instance, it can be used to synthesize polymers with tailored properties for applications in electronics and coatings. The chlorine substituents facilitate cross-coupling reactions, which are fundamental in constructing complex organic molecules. This has led to the development of new materials with enhanced thermal stability and mechanical strength.

From a synthetic chemistry perspective, Pyrazine,2,5-dichloro-3,6-diethyl- serves as an important building block. Its versatility allows chemists to introduce various functional groups through nucleophilic substitution or metal-catalyzed coupling reactions. This flexibility has been leveraged in the synthesis of complex heterocyclic compounds that exhibit interesting biological activities. For example, derivatives of this compound have shown promise as intermediates in the development of antiviral and anticancer agents.

The pharmacological potential of Pyrazine,2,5-dichloro-3,6-diethyl- has not gone unnoticed by medicinal chemists. Several research groups have reported on its derivatives as potential therapeutic agents. These studies often focus on modulating biological pathways by targeting specific enzymes or receptors. The chlorine atoms provide a handle for further functionalization, allowing researchers to fine-tune the pharmacological properties of their compounds.

In conclusion, Pyrazine,2,5-dichloro-3,6-diethyl- (CAS No. 72875-84-4) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical research, agrochemical development, and material science. As research continues to uncover new possibilities for this compound, its importance is likely to grow further.

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